{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature enhances its reactivity and allows for diverse functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-7(2)12-13-8(5-10)3-4-11-9(6)13/h3-4H,5,10H2,1-2H3 |
InChI Key |
FCNPYTVDPLRMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1C)CN |
Origin of Product |
United States |
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